2-Cyclopropyl-2-methylazetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry
Four-membered nitrogen-containing heterocycles, particularly azetidines, are crucial building blocks in the fields of organic synthesis and medicinal chemistry. rsc.orgnih.gov These compounds, which feature a four-membered ring with one nitrogen atom, are valued for their utility in creating biologically active molecules. nih.govnumberanalytics.com Their prevalence in numerous natural products and synthetic compounds with distinct physiological functions underscores their importance. researchgate.net The applications of these heterocycles are extensive, appearing in pharmaceuticals, pesticides, dyes, and plastics. byjus.com The versatility of azetidines and other four-membered nitrogen heterocycles allows for the functionalization of different positions on the ring, making them adaptable starting materials for a wide array of nitrogen-containing compounds with potential biological activities. nih.gov
Unique Reactivity Profile of Azetidine (B1206935) Systems Driven by Ring Strain
The chemical behavior of azetidines is largely dictated by their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain lies between that of the highly reactive and less stable three-membered aziridines (27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain provides a unique balance, making azetidines stable enough for practical handling while also being reactive enough to undergo specific chemical transformations under controlled conditions. rsc.orgrsc.org
The inherent strain in the four-membered ring makes azetidines susceptible to ring-opening reactions, a characteristic that is harnessed in various synthetic strategies. britannica.comnih.govacs.org This reactivity, driven by the desire to relieve the strain, allows for σ-N-C bond cleavage, providing a powerful method for bond functionalization. rsc.org However, this same strain can also lead to undesired decomposition pathways, a consideration that must be managed in their application. nih.govacs.org
Structural Context of 2-Cyclopropyl-2-methylazetidine (B6260329) within Azetidine Research
This compound is a specific example of a substituted azetidine. Its structure incorporates a cyclopropyl (B3062369) group and a methyl group at the 2-position of the azetidine ring. The presence of these substituents can significantly influence the compound's chemical and biological properties. The cyclopropyl group, itself a strained ring system, can introduce unique conformational constraints and electronic effects.
The synthesis of substituted azetidines like this compound often involves multi-step sequences. For instance, the synthesis of a related compound, (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, required a 12-step process. nih.gov This highlights the complexity that can be involved in constructing such specifically substituted heterocyclic systems. The synthesis of cyclopropyl-containing moieties can be achieved through various methods, such as the reaction of 5-chloro-2-pentanone (B45304) with sodium hydroxide (B78521) to form methyl cyclopropyl ketone. orgsyn.org
Overview of Advanced Research Themes for this compound and Analogues
Research involving this compound and its analogues is often driven by their potential applications in medicinal chemistry. Azetidine derivatives are integral to a number of marketed drugs and clinical candidates. nih.gov The rigid scaffold provided by the azetidine ring can facilitate favorable interactions with biological targets. nih.gov
A significant area of research focuses on the design and synthesis of novel azetidine-containing compounds as therapeutic agents. For example, analogues of adenosine (B11128) incorporating a cyclopropylidene moiety have been synthesized and evaluated for their antiviral activity. nih.gov Furthermore, the development of selective agonists for receptors like the serotonin (B10506) 2C receptor has involved the synthesis of complex cyclopropyl-containing molecules. nih.gov
The continued exploration of azetidine chemistry, including the synthesis of new derivatives and the investigation of their reactivity, remains a vibrant area of research with the potential to yield new discoveries in both fundamental organic chemistry and drug discovery. rsc.org
Compound Information
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylazetidine |
InChI |
InChI=1S/C7H13N/c1-7(4-5-8-7)6-2-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
MJGJTCHBLCIIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 2 Methylazetidine and Advanced Azetidine Architectures
Direct Azetidine (B1206935) Ring Formation Strategies
The construction of the strained azetidine ring is primarily achieved through methods that form either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond to close the four-membered ring. Direct strategies, including intramolecular cyclizations and cycloaddition reactions, are among the most powerful approaches, allowing for the efficient assembly of highly functionalized and stereochemically defined azetidines.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a linear precursor. This approach benefits from the proximity of the reacting functional groups, which facilitates the otherwise challenging ring closure.
The most classic and widely employed method for constructing azetidine rings is through intramolecular nucleophilic substitution (SN2). researchgate.netchiralen.comnih.gov This strategy involves a γ-amino alkyl halide or a related substrate where a nitrogen nucleophile attacks a carbon atom bearing a suitable leaving group (e.g., halide, mesylate, tosylate). researchgate.netnih.govbldpharm.com The success of this reaction often depends on minimizing the competing elimination reaction, which can be favored due to the strain of the forming four-membered ring. chiralen.com
The general approach involves the cyclization of a pre-formed chain where an amine acts as the nucleophile. chiralen.com For example, the treatment of γ-haloamines with a base can induce ring closure to furnish the azetidine scaffold. The choice of the nitrogen protecting group, the leaving group, and the reaction conditions are all critical for achieving high yields. Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing an alternative route to functionalized azetidines. researchgate.netnih.gov
| Starting Material Type | Leaving Group | Typical Conditions | Product | Ref |
| γ-Haloamine | Br, Cl | Base (e.g., K₂CO₃, NaH) | Azetidine | chiralen.com |
| γ-Amino Mesylate | OMs | Base | Azetidine | researchgate.netbldpharm.com |
| cis-3,4-Epoxy Amine | Epoxide | La(OTf)₃, DCE, reflux | 3-Hydroxyazetidine | nih.gov |
This table presents generalized data for nucleophilic substitution approaches to azetidines.
More modern approaches leverage the power of C-H activation to forge the critical C-N bond. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position provides a highly efficient and selective route to azetidines. mdpi.comspringernature.comnih.gov This methodology allows for the conversion of readily available linear amines into the corresponding cyclic products, often with low catalyst loadings and under convenient conditions. mdpi.comspringernature.com
These reactions typically employ a directing group, such as a picolinamide (B142947) (PA) protecting group on the amine substrate, to guide the metal catalyst to a specific C-H bond. mdpi.comspringernature.com An oxidant, such as a hypervalent iodine reagent, is required to facilitate the C-N bond-forming reductive elimination from a high-valent palladium intermediate. mdpi.com This strategy has been successfully applied to generate a variety of substituted azetidines, highlighting the utility of using unactivated C-H bonds as functional groups in synthesis. mdpi.commdpi.com A notable advantage is the ability to perform sequential C-H amination and cyclization in a single flask. researchgate.net
| Catalyst System | Directing Group | Substrate Type | Key Features | Ref |
| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide (PA) | Primary amine derivatives | Low catalyst loading, inexpensive reagents | mdpi.comspringernature.com |
| Rh₂(esp)₂ | Sulfamate | Alkyl bromide derivatives | Intermolecular C-H amination followed by cyclization | researchgate.net |
| Pd(II) / Benziodoxole tosylate | N-Acyl | Functionalized amines | Reductive elimination from alkyl–Pd(IV) | mdpi.com |
This table summarizes key features of C-H amination routes for azetidine synthesis.
Cycloaddition Reactions for Azetidine Scaffolds
Cycloaddition reactions offer a powerful means of constructing the azetidine ring by forming two new bonds in a single conceptual step. These methods are particularly valuable for creating stereochemically complex and densely functionalized azetidines.
The [2+2] cycloaddition is a prominent strategy for synthesizing four-membered rings. In the context of azetidines, this typically involves the reaction of an imine or a related C=N bond-containing species with an alkene or alkyne. nih.gov A well-known example is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), a key precursor that can be reduced to the corresponding azetidine. chiralen.com
Recent advancements have focused on photochemical methods. The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an alkene and an excited-state imine, provides direct access to functionalized azetidines. Visible-light-mediated variants, utilizing photocatalysts to activate oxime derivatives, have broadened the scope and utility of this approach, allowing for the synthesis of highly functionalized azetidines under mild conditions from readily available precursors. mdpi.com These reactions can be performed intermolecularly and have been shown to tolerate a wide range of functional groups on the alkene partner. mdpi.com
| Reaction Type | Reactants | Conditions | Product Type | Ref |
| Staudinger Synthesis | Imine + Ketene | Thermal | Azetidin-2-one (B1220530) (β-Lactam) | |
| Aza Paternò-Büchi | Imine + Alkene | UV light | Azetidine | |
| Photocatalytic [2+2] | 2-Isoxazoline-3-carboxylate + Alkene | Ir(III) photocatalyst, visible light | Functionalized Azetidine | mdpi.com |
| Imine [2+2] | N-Sulfonylimine | Photosensitizer or direct irradiation | Polycyclic Azetidine | springernature.com |
This table illustrates various [2+2] cycloaddition strategies for synthesizing azetidine derivatives.
A formal cycloaddition is a reaction that results in a cyclic product but proceeds through a stepwise mechanism rather than a concerted, pericyclic pathway. The Staudinger ketene-imine cycloaddition is a classic example of a formal [2+2] cycloaddition, proceeding through a zwitterionic intermediate.
While the specific formal [2+2] cycloaddition between α-amidomalonates and enones for the synthesis of azetidines is not prominently described in the surveyed literature, related stepwise cycloadditions are well-established for building four-membered heterocyclic rings. The principles of such a transformation would likely involve a Michael-type addition of the nucleophilic α-amidomalonate to the enone, generating a zwitterionic or stabilized carbanion intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen anion onto the carbonyl-enolate system, followed by elimination, would be required to close the azetidine ring. The viability of this specific pathway would depend critically on the relative rates of competing reactions and the stability of the intermediates involved. The development of such a method would represent a novel approach to constructing highly functionalized azetidine scaffolds.
[2+2] Cycloadditions in Azetidine Synthesis
Aza-Paternò-Büchi Reactions for Azetidine Ring Construction
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for synthesizing functionalized azetidines. rsc.orgresearchgate.net However, its practical application has been hampered by challenges, particularly the decreased photoreactivity of acyclic imine precursors which can readily isomerize, dissipating the necessary electronic energy for cycloaddition. rsc.orgresearchgate.net Consequently, many successful examples have historically relied on intramolecular variants or the use of cyclic imines. researchgate.netnih.govchemrxiv.org
Recent advancements have focused on overcoming these limitations through the use of visible-light-mediated energy transfer catalysis. nih.govchemrxiv.orgnih.gov By carefully matching the frontier molecular orbital energies of acyclic oximes (as imine surrogates) and alkenes, productive [2+2] cycloadditions can be achieved. nih.govchemrxiv.org This strategy prevents unwanted side reactions like alkene dimerization and promotes the desired azetidine formation. nih.gov For instance, visible-light-mediated intramolecular aza-Paternò-Büchi reactions of unactivated alkenes with cyclic oximes have been developed to produce complex tricyclic azetidines in good yields. nih.gov The proposed mechanism involves the triplet-state photoexcited catalyst sensitizing the oxime, which then undergoes C-C bond formation with the alkene to form a 1,4-biradical intermediate. Subsequent intersystem crossing and C-N bond formation yield the azetidine ring. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| Intermolecular aza-Paternò-Büchi | Acyclic Oximes and Alkenes | Visible Light, Triplet Energy Transfer Catalyst | Monocyclic Azetidines | Overcomes challenges of acyclic imine photoreactivity. nih.govchemrxiv.org |
| Intramolecular aza-Paternò-Büchi | Pendant Oximes and Activated Alkenes | Visible Light, Photocatalyst | Fused Azetidines | Efficient for constructing complex, fused ring systems. nih.gov |
| Intermolecular aza-Paternò-Büchi | Cyclic Oximes and Unactivated Alkenes | Visible Light, Photocatalyst | Substituted Azetidines | Utilizes triplet excited states of cyclic oximes. nih.gov |
[3+1] Annulation Strategies
[3+1] annulation strategies offer another powerful approach to constructing the azetidine core. A notable example involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines. This method results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov The reaction is believed to proceed through the formation of an aziridinium (B1262131) ylide, followed by a ring-opening and ring-closing cascade that efficiently transfers chirality from the starting material to the product. nih.gov This strategy highlights the utility of leveraging ring strain in small heterocycles to drive the formation of more complex structures.
Ring Contraction and Expansion Approaches
Ring Contraction from Larger Heterocycles
The synthesis of azetidines can be achieved through the ring contraction of larger heterocyclic precursors. A robust method involves the one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In the presence of a base like potassium carbonate, various nucleophiles such as alcohols, phenols, and anilines can be incorporated into the final α-carbonylated N-sulfonylazetidine product. acs.orgorganic-chemistry.org The proposed mechanism entails a nucleophilic attack on the N-activated amide carbonyl, leading to N-C(O) cleavage and the formation of an α-bromocarbonyl derivative with a γ-positioned amide anion. This intermediate then undergoes an intramolecular SN2 reaction, resulting in the formal ring contraction to the azetidine. rsc.org
| Starting Material | Reagents | Product | Key Features |
| α-bromo N-sulfonylpyrrolidinones | K₂CO₃, Nucleophiles (alcohols, phenols, anilines) | α-carbonylated N-sulfonylazetidines | One-pot procedure with good functional group tolerance. acs.orgorganic-chemistry.org |
Ring Expansion of Aziridines to Azetidines
The one-carbon ring expansion of aziridines presents a valuable route to azetidines. nih.gov Biocatalytic approaches have demonstrated high enantioselectivity in this transformation. nih.govacs.org Engineered "carbene transferase" enzymes, evolved from cytochrome P450, can catalyze the rsc.orgnih.gov-Stevens rearrangement of aziridinium ylides, overriding the competing cheletropic extrusion of olefins. nih.gov This enzymatic method has shown high yields and excellent enantiomeric ratios for the synthesis of certain azetidines. nih.govacs.org However, the substrate scope can be limited, with poor performance observed for aziridines bearing substituents on the carbon backbone or for N-alkyl or N-aryl aziridines. nih.govacs.org
A proposed mechanism for this biocatalytic ring expansion involves the formation of an electrophilic iron carbenoid intermediate from the enzyme and a carbene precursor. This intermediate is then trapped by the nucleophilic aziridine (B145994) to form an aziridinium ylide, which subsequently rearranges to the azetidine product. nih.govacs.org
Strain-Release Functionalization Strategies
Utilization of 1-Azabicyclo[1.1.0]butanes (ABB)
The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them versatile precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. organic-chemistry.orgarkat-usa.org These transformations typically involve the cleavage of the central C-N bond, allowing for functionalization at the 1- and 3-positions of the azetidine ring. arkat-usa.org
A variety of synthetic methods have been developed based on this principle. For instance, the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org Another strategy involves the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, which can be trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration cleave the central C-N bond to relieve ring strain and form the azetidine product. organic-chemistry.org
More recently, photocatalytic radical strategies have been employed to access densely functionalized azetidines from ABBs. researchgate.netunife.it These methods often utilize an organic photosensitizer to promote the homolytic cleavage of various precursors, generating radical intermediates that are then intercepted by the ABB in a strain-release process. unife.it This approach allows for the one-step synthesis of difunctionalized azetidines and has been applied to the late-stage functionalization of bioactive molecules. rsc.org
| Strategy | Reagents | Product | Key Features |
| Copper-Catalyzed Alkylation | Organometallic reagents, Cu(OTf)₂ | Bis-functionalized azetidines | Rapid and direct functionalization. organic-chemistry.org |
| Lithiation and 1,2-Migration | n-BuLi, Boronic ester | 1,3-Disubstituted azetidines | Modular construction of the azetidine ring. organic-chemistry.org |
| Dual Copper/Photoredox Catalysis | Allylic reagents, Photocatalyst | C3-quaternary center-containing azetidines | Mild and efficient multi-component allylation. rsc.org |
| Strain-Release-Driven N/C3-Functionalization | aza-ortho-quinone methide, HFIP | Functionalized azetidines | Unified activation and functionalization. bohrium.com |
| Photocatalytic Radical Annulation | Sulfonyl imines, Organic photosensitizer | Densely functionalized C3–N sulfonyl azetidines | Radical strain-release process for difunctionalization. researchgate.netunife.it |
Nucleophilic Ring Opening of ABB Derivatives
The high degree of ring strain in ABB derivatives makes them susceptible to nucleophilic attack, leading to the formation of 1,3-disubstituted azetidines. arkat-usa.org This approach offers a modular way to introduce a variety of substituents onto the azetidine core. A general method involves the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), to afford bis-functionalized azetidines. organic-chemistry.orgsci-hub.se This methodology is applicable to a range of nucleophiles, including those that would install alkyl, allyl, vinyl, and benzyl (B1604629) groups at the C3 position. sci-hub.se
For the synthesis of a 2-cyclopropyl-2-methylazetidine (B6260329) derivative, this would conceptually involve an ABB precursor already bearing the methyl group at the bridgehead carbon, which would become the C2 of the azetidine. However, the more common and synthetically versatile approach involves the functionalization of an unsubstituted ABB. For instance, the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, followed by trapping with a boronic ester, N-protonation, and a subsequent 1,2-migration, leads to the formation of N-H azetidines with a boronic ester at the C3 position. organic-chemistry.org This intermediate can then be further functionalized.
The nucleophilic ring-opening of ABBs can also be achieved with other nucleophiles such as thiols, which, under copper catalysis, yield 3-thiolated azetidines. arkat-usa.org Similarly, treatment of ABBs with aryl Grignard reagents can introduce aryl groups at the C3 position. The resulting N-azetidinylmagnesium intermediate can then undergo further reactions, such as N-arylation. arkat-usa.org
A summary of nucleophiles used in the ring-opening of ABBs is presented below:
| Nucleophile Source | Resulting C3-Substituent | Catalyst/Conditions |
| Organometal Reagents | Alkyl, Allyl, Vinyl, Benzyl | Cu(OTf)₂ |
| Thiols | Thiol | Copper Catalyst |
| Grignard Reagents | Aryl, Alkyl | - |
| Organolithium/Boronic Esters | Boronic Ester | - |
Radical Pathways in ABB Ring Opening
Radical-mediated transformations of ABBs provide an alternative and powerful strategy for the synthesis of complex azetidines, particularly those with all-carbon quaternary centers. organic-chemistry.org A polar-radical relay strategy has been developed for the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated ABB with boronic acids. organic-chemistry.org This process allows for the construction of azetidines with a wide range of aryl groups at the C3 position and demonstrates excellent functional group tolerance. organic-chemistry.org
More recently, a dual copper/photoredox-catalyzed multicomponent allylation of ABBs has been reported. rsc.org This radical-relay strategy enables the synthesis of C3-quaternary center-containing azetidines in high yields. rsc.org This method's utility has been showcased through the late-stage functionalization of bioactive molecules, highlighting its broad applicability. rsc.org
Reactivity of Donor-Acceptor Cyclopropanes for Azetidine Synthesis
Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks that can be considered as masked 1,3-dipoles. researchgate.netnih.gov Their reactivity under Lewis acid catalysis enables a variety of transformations, including ring-expansion reactions to form heterocyclic systems. researchgate.netnih.gov
A notable method for azetidine synthesis involves the magnesium-mediated ring expansion of D-A cyclopropanes. nih.govchemrxiv.orgchemrxiv.org In this protocol, a Lewis acid, such as magnesium iodide (MgI₂), activates the D-A cyclopropane (B1198618) towards nucleophilic ring-opening by a putative Mg-amide species, which is generated in situ from an iminoiodinane. nih.govchemrxiv.org This transition-metal-free method proceeds under mild conditions and exhibits excellent chemoselectivity and broad functional group tolerance, even allowing for the use of challenging alkyl D-A cyclopropanes to form aliphatic azetidines. nih.govchemrxiv.org
The scope of this reaction is broad, with various substituted aryl and even alkyl D-A cyclopropanes participating effectively. The reaction conditions are typically mild, involving MgI₂ as the Lewis acid and tetrabutylammonium (B224687) iodide (TBAI) as an additive in a solvent like trifluorotoluene (PhCF₃) at room temperature. chemrxiv.org
The following table summarizes the types of D-A cyclopropanes and their reactivity in this azetidination protocol:
| Donor Group on Cyclopropane | Acceptor Group(s) | Resulting Azetidine Yield |
| Aryl (electron-rich & -poor) | Diester | Good to Excellent chemrxiv.org |
| Alkyl | Diester | Good chemrxiv.org |
| Vinyl | Diester | Excellent chemrxiv.org |
Stereoselective Synthesis of this compound Derivatives
The synthesis of chiral azetidines, particularly those with multiple stereocenters, requires precise control over the stereochemical outcome of the reaction.
Diastereoselective Approaches to Substituted Azetidines
Diastereoselective methods for the synthesis of substituted azetidines often rely on substrate control, where the existing stereochemistry of the starting material dictates the stereochemistry of the newly formed centers. For instance, a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. acs.org This method involves the treatment of key intermediates with a superbase, leading to the exclusive formation of the four-membered ring with a trans geometry between the substituents at the C2 and C3 positions. acs.org
Another approach involves the diastereoselective conversion of azetidine nitrones, formed from the electrocyclization of N-alkenylnitrones, into highly substituted azetidines through reduction, cycloaddition, or nucleophilic addition reactions, often with excellent diastereoselectivity. nih.gov The synthesis of 2,2-disubstituted azetidines can be achieved through a one-pot rhodium-catalyzed N-H insertion and cyclization strategy. researchgate.net
While not specific to this compound, these methods demonstrate the principles that can be applied to achieve diastereocontrol in azetidine synthesis.
Enantioselective Catalysis in Azetidine Synthesis
The development of enantioselective catalytic methods provides a more efficient and versatile route to chiral azetidines. A highly enantioselective difunctionalization of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines. nih.gov Using a copper/bisphosphine catalyst, boryl and allyl functionalities are installed across the C=C bond of the azetine with the concomitant creation of two new stereogenic centers. nih.gov This method is notable for its complete regio-, enantio-, and diastereoselectivity in most cases. nih.gov
The synthesis of spirocyclic azetidine oxindoles has been achieved with high enantioselectivity using a novel chiral cation phase-transfer catalyst. nih.gov This method relies on an intramolecular C-C bond formation, where the chiral catalyst directs the cyclization. nih.gov
Furthermore, enantioselective [2+2] cycloadditions and other catalytic approaches are continuously being developed for the synthesis of chiral azetidines and the related β-lactams. rsc.orgacs.org For example, Pd-catalyzed asymmetric allylation of azalactones has been used to generate chiral azetidines. rsc.org
Catalytic Methodologies in Azetidine Synthesis
A wide array of catalytic methodologies has been developed to facilitate the synthesis of azetidines. Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This reaction tolerates a variety of functional groups. nih.govfrontiersin.org
Palladium catalysis has been employed in the intramolecular C(sp³)-H amination of picolinamide-protected amines to furnish azetidines. acs.org This method is attractive due to the use of relatively low catalyst loadings and inexpensive reagents. acs.org Tantalum catalysts have also been utilized in hydroaminoalkylation reactions for azetidine synthesis. rsc.org
The following table provides a summary of various catalytic systems used in azetidine synthesis:
| Catalyst System | Reaction Type | Substrate |
| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-Epoxy Amines nih.govfrontiersin.org |
| Palladium(II) | Intramolecular C-H Amination | Picolinamide-protected Amines acs.org |
| Copper(I)/Bisphosphine | Boryl Allylation | Azetines nih.gov |
| Rhodium(II) | N-H Insertion/Cyclization | Diazo Compounds/Amines researchgate.net |
| Tantalum | Hydroaminoalkylation | Alkenylamines rsc.org |
| Nickel | Suzuki Cross-Coupling | Aminobicyclobutanes/Boronic Acids organic-chemistry.org |
| Copper/Photoredox | Multicomponent Allylation | Aminobicyclobutanes rsc.org |
Transition Metal-Catalyzed Azetidine Formation and Functionalization
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of azetidines is no exception. Various metals, including palladium, copper, gold, and nickel, have been successfully employed to catalyze the formation and subsequent functionalization of the azetidine ring system. These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Reactions in Azetidine Chemistry
Palladium catalysis has been extensively utilized in the synthesis of azetidines, primarily through intramolecular C-H amination reactions. acs.orgorganic-chemistry.orgpsu.edu These methods allow for the direct formation of the azetidine ring by creating a carbon-nitrogen bond from readily available precursors. organic-chemistry.orgpsu.edu For instance, the use of a picolinamide (PA) directing group enables the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds at the γ and δ positions to furnish azetidines and other N-heterocycles. acs.orgorganic-chemistry.orgpsu.edu This approach is characterized by its low catalyst loading, use of inexpensive reagents, and convenient operating conditions. acs.orgorganic-chemistry.orgpsu.edu The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, demonstrating high diastereoselectivity in the formation of the azetidine ring. organic-chemistry.org
Beyond ring formation, palladium catalysis is also instrumental in the functionalization of pre-existing azetidine scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl groups onto the azetidine ring. researchgate.netresearchgate.netmdpi.com For example, N-arylazetidines can be synthesized through the palladium-catalyzed cross-coupling of aryl bromides with azetidine. researchgate.net This method has been shown to be applicable to a wide range of aryl and heteroaryl bromides without causing ring cleavage of the strained azetidine. researchgate.net
A notable application of palladium catalysis involves a cascade reaction for the synthesis of 2-aryl propionic acids, where a Heck coupling of an aryl bromide with ethylene (B1197577) is followed by hydroxycarbonylation. mdpi.com While not directly forming an azetidine, this demonstrates the power of palladium catalysis in multi-step, one-pot transformations that could be adapted for azetidine-containing substrates. Furthermore, palladium-catalyzed C-H arylation has been used to functionalize complex molecules containing azetidine moieties, showcasing the versatility of this catalytic system. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions in Azetidine Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |
| Intramolecular C-H Amination | Pd(OAc)₂ / Picolinamide | γ-amino picolinamides | Substituted Azetidines | acs.orgorganic-chemistry.org |
| N-Arylation | Palladium complex | Azetidine, Aryl bromides | N-Arylazetidines | researchgate.net |
| C-H Arylation | Pd(OAc)₂/CuBr₂/CsOAc | Triterpenoid (B12794562) picolinamides | C-Arylated Azetidines | nih.gov |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | mdpi.com |
| Heck/Hydroxycarbonylation | NISPCDPP/Pd(OAc)₂ | Aryl bromides, Ethylene | 2-Aryl propionic acids | mdpi.com |
Copper(I)-Catalyzed Cascade Strategies
Copper(I) catalysis has proven to be a versatile and efficient approach for the synthesis of azetidine derivatives through cascade reactions. the-innovation.orgnih.govacs.orgresearchgate.netnih.gov One prominent strategy involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.gov This [3+1] radical cascade cyclization allows for the construction of the azetidine ring from simple starting materials. The reaction is initiated by the photogeneration of an α-aminoalkyl radical, which is then captured by an alkyne to form a vinyl radical. This intermediate subsequently undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.gov
Another significant copper(I)-catalyzed cascade strategy involves the skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones. nih.govacs.orgresearchgate.net This process entails a tandem acs.orgnih.gov-rearrangement and a 4π-electrocyclization. The substituents on the alkyne and oxime moieties play a crucial role in determining the reaction outcome, influencing the formation of either azetidine nitrones or exomethylene oxazolines. nih.govacs.org The resulting azetidine nitrones are valuable intermediates that can undergo further transformations, such as [3+2] cycloadditions. nih.govacs.orgresearchgate.net
Furthermore, copper(I) catalysis has been utilized in the regiospecific 1,3-dipolar cycloaddition of terminal alkynes to azides, a reaction commonly known as "click chemistry." nih.gov While this method is broadly applied for the synthesis of triazoles, its principles can be extended to the construction of other heterocyclic systems. The mild and efficient nature of copper(I) catalysis makes it an attractive option for the synthesis of complex molecules containing the azetidine core. nih.gov
Table 2: Copper(I)-Catalyzed Cascade Reactions for Azetidine Synthesis
| Reaction Type | Catalyst System | Starting Materials | Product Type | Ref. |
| [3+1] Radical Cascade Cyclization | Photo-induced Cu(I) | Aliphatic amines, Alkynes | Substituted Azetidines | the-innovation.orgnih.gov |
| Skeletal Rearrangement | Cu(I) / 2-aminopyridine | O-propargylic oximes | Azetidine Nitrones | nih.govacs.orgresearchgate.net |
| 1,3-Dipolar Cycloaddition | Cu(I) | Terminal alkynes, Azides | 1,4-Disubstituted acs.orgthe-innovation.orgnih.gov-triazoles | nih.gov |
Gold-Catalyzed Processes for Azetidine Scaffolds
Gold catalysis has emerged as a powerful tool for activating alkynes and facilitating various organic transformations. nih.govnih.govyoutube.com In the context of azetidine synthesis, gold-catalyzed reactions offer unique pathways to construct and functionalize these strained heterocycles. One notable application is the use of gold-mediated energy transfer photocatalysis to access azetidines from 2-isoxazoline-3-carboxylates and alkenes. nih.gov This operationally simple method utilizes [Au(cbz)(NHC)] complexes as photocatalysts and is applicable to a broad range of substrates. Mechanistic studies have confirmed that the reaction proceeds via an energy transfer pathway. nih.gov
Gold catalysts are known for their ability to activate C-C triple bonds, making them susceptible to nucleophilic attack. youtube.com This principle has been applied in the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid to form spirobislactones, demonstrating the potential for constructing complex scaffolds that could incorporate an azetidine ring. nih.gov The high reactivity of gold(I) catalysts under mild conditions allows for the efficient synthesis of various heterocyclic compounds. nih.gov While direct gold-catalyzed synthesis of this compound is not explicitly detailed, the principles of gold-catalyzed alkyne activation and subsequent cyclization provide a promising avenue for future research in this area.
Nickel-Catalyzed Cross-Couplings in Azetidine Synthesis
Nickel catalysis has become an increasingly important method for the formation of carbon-carbon and carbon-heteroatom bonds, offering a more sustainable and cost-effective alternative to precious metal catalysts like palladium. nih.govacs.orgnih.govresearchgate.netcalstate.edu In the realm of azetidine synthesis, nickel-catalyzed cross-coupling reactions have proven to be particularly valuable for accessing functionalized azetidine derivatives. nih.govacs.orgnih.govresearchgate.net
A general strategy for the synthesis of enantiomerically pure 2-alkyl azetidines involves a highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with an aziridine precursor. nih.gov This protocol features a tethered thiophenyl group on the aziridine, which, upon activation by methylation, acts as an excellent leaving group, triggering the cyclization to form the 2-substituted azetidine core. nih.gov This method exhibits excellent functional group tolerance and provides the desired azetidine products in good to excellent yields. nih.gov
More recently, a photoredox-transition metal dual catalysis platform has been developed for a nickel-catalyzed decarboxylative cross-coupling of redox-active N-hydroxyphthalimide (NHP) azetidine-2-carboxylates with heteroaryl iodides. acs.orgnih.govresearchgate.net This "off-the-shelf" approach allows for the synthesis of 2-heteroaryl azetidines, which are valuable building blocks in medicinal chemistry. The reaction is amenable to diversification, providing access to novel saturated heterocyclic scaffolds. acs.orgnih.gov The use of nickel catalysis in ring-opening cross-coupling reactions of azetidines is also being explored as a sustainable method for forming new C-C bonds. calstate.edu
Table 3: Nickel-Catalyzed Cross-Coupling Reactions for Azetidine Synthesis
| Reaction Type | Catalyst System | Starting Materials | Product Type | Ref. |
| Cross-Coupling/Cyclization | Nickel catalyst | Aliphatic organozinc reagents, Aziridine with thiophenyl group | Enantiomerically pure 2-alkyl azetidines | nih.gov |
| Decarboxylative Cross-Coupling | Nickel catalyst / Photoredox | NHP azetidine-2-carboxylates, Heteroaryl iodides | 2-Heteroaryl azetidines | acs.orgnih.govresearchgate.net |
| Ring-Opening Cross-Coupling | Nickel catalyst | Azetidines | Functionalized amines | calstate.edu |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. In the context of azetidine chemistry, organocatalytic methods provide a powerful platform for the enantioselective construction of these strained heterocycles. nih.govamanote.comresearchgate.netacs.org
One notable approach involves the use of chiral phosphoric acids (CPAs) to catalyze multicomponent reactions for the synthesis of fused azetidines. researchgate.net For example, a CPA-catalyzed reaction of anilines, aldehydes, and azetidinones can produce tetrahydroquinoline-fused azetidines with three contiguous stereocenters. researchgate.net This method is characterized by complete diastereocontrol, high enantioselectivity, and broad functional group tolerance. researchgate.net The success of this strategy relies on the dual activation of imine and enamine intermediates by the chiral phosphoric acid. researchgate.net
Thiourea and squaramide catalysts have also been employed in the organocatalytic asymmetric synthesis of α-azetidinyl tertiary alkyl halides. nih.gov This method allows for the creation of a tetrasubstituted chiral carbon center adjacent to the azetidine ring with high yields and enantioselectivities. The reaction involves the conjugate addition of a halide source to an α,β-unsaturated compound derived from an azetidine-containing starting material. The resulting products are versatile intermediates that can be further transformed into a variety of multifunctional chiral compounds. nih.gov
Furthermore, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines by alkyl and acyl halides. acs.org This method demonstrates broad scope across various substrate combinations. Computational studies have revealed a network of noncovalent interactions between the catalyst and the azetidinium intermediate that stabilizes the transition state, leading to high enantioselectivity. acs.org
Table 4: Organocatalytic Approaches to Azetidine Synthesis
| Catalyst Type | Reaction Type | Starting Materials | Product Type | Ref. |
| Chiral Phosphoric Acid | Multicomponent Reaction | Anilines, Aldehydes, Azetidinones | Fused Azetidines | researchgate.net |
| Thiourea/Squaramide | Conjugate Addition | α,β-Unsaturated Azetidine Derivatives, Halide Source | α-Azetidinyl Tertiary Alkyl Halides | nih.gov |
| Chiral Squaramide | Enantioselective Ring-Opening | 3-Substituted Azetidines, Alkyl/Acyl Halides | Chiral Functionalized Amines | acs.org |
Photocatalytic Strategies for Azetidine Synthesis
Photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions using visible light. the-innovation.orgnih.govresearchgate.netresearchgate.netchemrxiv.orgbohrium.comthieme-connect.comnih.gov In the field of azetidine synthesis, photocatalytic strategies have opened up new avenues for the formation of these strained four-membered rings. researchgate.netresearchgate.netchemrxiv.orgbohrium.comthieme-connect.com
One prominent photocatalytic approach is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to directly form an azetidine. researchgate.netresearchgate.netbohrium.com While direct excitation methods are often limited, the use of photosensitizers can overcome these challenges. For instance, copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed to produce a variety of substituted azetidines. researchgate.net Similarly, visible-light-mediated aza Paternò-Büchi reactions have been utilized to synthesize tunable azetidine-based energetic materials. bohrium.com
Another innovative strategy involves radical strain-release photocatalysis of azabicyclo[1.1.0]butanes (ABBs) to access densely functionalized azetidines. chemrxiv.orgthieme-connect.com This method is driven by a novel organic photosensitizer that facilitates an energy-transfer process with various sulfonylimine precursors. The resulting radical intermediates are then intercepted by the strained ABB, leading to the formation of the azetidine product in high yields. chemrxiv.org
Furthermore, a photochemical, radical 4-exo-dig cyclization of ynamides, promoted by copper photoredox catalysis, provides a general synthesis of azetidines. nih.gov This anti-Baldwin cyclization, once considered unfavorable, has been successfully demonstrated with full control of regioselectivity. The reaction proceeds smoothly under visible light irradiation in the presence of a heteroleptic copper complex and an amine. nih.gov
Table 5: Photocatalytic Strategies for Azetidine Synthesis
| Reaction Type | Catalysis/Sensitizer | Starting Materials | Product Type | Ref. |
| Aza Paternò-Büchi Reaction | Copper Photocatalysis | Imines, Alkenes | Substituted Azetidines | researchgate.net |
| Radical Strain-Release | Organic Photosensitizer | Azabicyclo[1.1.0]butanes, Sulfonylimines | Densely Functionalized Azetidines | chemrxiv.orgthieme-connect.com |
| Radical 4-exo-dig Cyclization | Copper Photoredox Catalysis | Ynamides | Substituted Azetidines | nih.gov |
| [3+1] Radical Cascade Cyclization | Photo-induced Copper Catalysis | Aliphatic amines, Alkynes | Substituted Azetidines | the-innovation.orgnih.gov |
Green Chemistry Principles in Azetidine Synthesis
The synthesis of advanced azetidine architectures, such as this compound, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are more efficient, safer, and environmentally benign. The focus is on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. For a unique scaffold like this compound, which combines the strained four-membered ring with a spirocyclic cyclopropane, applying these principles is crucial for developing sustainable synthetic methodologies.
Several modern synthetic strategies for constructing azetidine rings can be evaluated through the lens of green chemistry. These include photocatalysis, the use of safer solvents and catalysts, and designing reactions with high atom economy.
One of the most promising green approaches for azetidine synthesis is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govrsc.org This method is powerful for creating the four-membered ring with high efficiency. Recent advancements have enabled these reactions to be carried out using visible light and a photocatalyst, which is a significant improvement over traditional methods that often required high-energy UV light. researchgate.net The use of visible light is more energy-efficient and reduces the risk of side reactions and degradation of sensitive functional groups. researchgate.net Such photochemical strategies have been shown to be scalable and offer a versatile route to densely functionalized azetidines. frontiersin.orgchemrxiv.org For a target like this compound, an intramolecular aza Paternò–Büchi reaction could be a highly atom-economical approach.
The choice of solvents and catalysts also plays a critical role in the greenness of a synthetic route. Many classical organic reactions rely on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or even solvent-free conditions. Microwave-assisted synthesis, for instance, can accelerate reactions, often reducing the need for solvents and lowering energy consumption. organic-chemistry.orgnih.gov In the context of catalysis, moving from stoichiometric reagents to catalytic systems (especially those using earth-abundant and non-toxic metals) is a core goal.
Below is a comparative table of potential synthetic approaches for 2,2-disubstituted azetidines, evaluated based on green chemistry principles. While a direct synthesis for this compound is not explicitly detailed in the literature, these methods for analogous structures provide a framework for a green synthetic design.
Table 1: Comparison of Synthetic Strategies for 2,2-Disubstituted Azetidines from a Green Chemistry Perspective
| Synthetic Strategy | Typical Reactants | Energy Source | Key Green Aspects | Potential Drawbacks | Relevant Research |
| Intramolecular Cyclization | γ-Haloamines, Amino alcohols | Thermal | Can be high-yielding for simple systems. | Use of leaving groups reduces atom economy; may require harsh reagents for activation. | organic-chemistry.orgacs.org |
| Aza Paternò–Büchi Reaction | Unsaturated imines (intramolecular) | Visible Light | High atom economy; energy-efficient; high stereoselectivity. | Photocatalyst may be expensive or based on rare metals. | nih.govrsc.orgresearchgate.net |
| Rhodium-Catalyzed N-H Insertion/Cyclization | Diazo compounds, Amines | Thermal | One-pot procedure; step-economical. | Use of diazo compounds can be hazardous; rhodium is a precious metal. | researchgate.net |
| La(OTf)₃-Catalyzed Aminolysis of Epoxides | Epoxy amines | Thermal | High regioselectivity; tolerates various functional groups. | Requires a metal catalyst; solvents like DCE may be used. | frontiersin.org |
The development of a truly green synthesis for this compound would likely involve a combination of these advanced methodologies. For instance, a potential route could start from a readily available cyclopropyl (B3062369) methyl ketone. orgsyn.org This could be converted to a suitable precursor for an intramolecular photochemical cycloaddition, which represents one of the most atom-economical and energy-efficient methods for constructing the azetidine ring. nih.govrsc.org
Ultimately, the application of green chemistry principles to the synthesis of complex molecules like this compound not only minimizes environmental impact but also drives innovation, leading to more elegant, efficient, and cost-effective chemical processes.
Mechanistic Investigations and Reactivity Pathways of 2 Cyclopropyl 2 Methylazetidine Scaffolds
Azetidine (B1206935) Ring-Opening Reactions
The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25-26 kcal/mol. nih.govclockss.org This inherent strain is a primary driver for its reactivity, making the ring susceptible to cleavage under various conditions. nih.govclockss.org The presence of a cyclopropyl (B3062369) group at the 2-position introduces additional strain and unique electronic properties that influence the regioselectivity and mechanism of these ring-opening processes.
Nucleophilic Ring Opening Mechanisms
Nucleophilic attack is a common pathway for the cleavage of the azetidine ring. The course of these reactions is heavily dependent on the nature of the nucleophile, the substitution pattern on the azetidine ring, and the reaction conditions.
In many instances, the ring-opening of azetidines proceeds through an SN2-type mechanism. This pathway involves the backside attack of a nucleophile on one of the ring carbons, leading to inversion of stereochemistry at the point of attack. For the 2-cyclopropyl-2-methylazetidine (B6260329) scaffold, nucleophilic attack would preferentially occur at the less sterically hindered C4 position.
The regioselectivity of nucleophilic attack is a critical aspect of these reactions. In the case of non-symmetrical aziridines, it is well-established that heteroatom nucleophiles tend to attack the less substituted β-carbon. clockss.org A similar principle can be applied to azetidines, where the steric bulk of the 2-cyclopropyl-2-methyl group would direct incoming nucleophiles to the C4 position. This regioselectivity is crucial for the synthetic utility of these scaffolds, allowing for the controlled introduction of functional groups.
The rate and efficiency of the SN2 ring-opening are also influenced by the nature of the substituent on the azetidine nitrogen. Electron-withdrawing groups on the nitrogen atom can activate the ring towards nucleophilic attack. clockss.org
Lewis acids play a significant role in promoting the ring-opening of azetidines by coordinating to the nitrogen atom. This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. iitk.ac.in The mechanism of Lewis acid-mediated ring-opening can have both SN1 and SN2 character, depending on the stability of the resulting carbocationic intermediate. uni-regensburg.de
In the context of this compound, the coordination of a Lewis acid to the nitrogen atom would generate a highly reactive species. iitk.ac.in The subsequent nucleophilic attack could, in principle, occur at either the C2 or C4 position. Attack at C2 would lead to the opening of the azetidine ring and could potentially be followed by rearrangement of the cyclopropylmethyl cation. However, the SN2 pathway is often favored in these systems. iitk.ac.in
Studies on related systems, such as 2-aryl-N-tosylazetidines, have demonstrated that Lewis acid-mediated ring-opening with alcohols proceeds via an SN2 pathway, leading to the formation of 1,3-amino ethers with inversion of configuration. iitk.ac.in This suggests that a similar mechanism could be operative for this compound, where the nucleophile attacks the C4 position in an SN2 fashion. iitk.ac.in
| Catalyst | Nucleophile | Product Type | Mechanism |
| Lewis Acid | Alcohols | 1,3-Amino Ethers | SN2 |
| Lewis Acid | Thiourea | Bicyclic Lactams | SN1-type ring opening followed by cyclization |
Radical Ring Opening Pathways
The presence of the cyclopropyl group in the this compound scaffold introduces the possibility of radical-mediated ring-opening reactions. Cyclopropane (B1198618) derivatives are known to undergo ring-opening via radical pathways, particularly when a radical can be generated adjacent to the three-membered ring. beilstein-journals.orgnih.gov
In a potential scenario, the formation of a radical at the C2 position of the azetidine ring could trigger the homolytic cleavage of the cyclopropane ring. This would result in the formation of a more stable, open-chain radical species. The initial radical could be generated through various methods, such as the addition of a radical initiator or through single-electron transfer processes.
The regioselectivity of the cyclopropane ring-opening would be governed by the stability of the resulting radical. Cleavage of the C1'-C2' or C1'-C3' bond of the cyclopropyl group would lead to a primary radical, while cleavage of the C2'-C3' bond would result in a less stable radical. Therefore, the former pathways are more likely.
Strain-Driven Reactivity in Azetidine Ring Opening
The considerable ring strain of the azetidine ring is a fundamental driving force for its ring-opening reactions. nih.govrsc.org This strain arises from bond angle distortion and torsional strain within the four-membered ring. The release of this strain provides a thermodynamic incentive for reactions that lead to ring cleavage. nih.gov
The reactivity of azetidines is significantly higher than that of their five- and six-membered ring counterparts (pyrrolidines and piperidines, respectively) but generally lower than that of the more strained three-membered aziridines. nih.gov This intermediate reactivity allows for a degree of stability and handleability while still permitting facile ring-opening under appropriate conditions. nih.gov
The presence of the cyclopropyl group at the 2-position of the azetidine ring introduces an additional element of strain. The C-C bonds of the cyclopropane ring have a high degree of p-character, which influences the adjacent bonds of the azetidine ring. This interaction can affect the bond strengths within the azetidine ring and potentially lower the activation energy for ring-opening processes.
Rearrangement Reactions Involving Azetidine Intermediates
The this compound scaffold can also participate in rearrangement reactions, often following an initial ring-opening event. The formation of reactive intermediates, such as carbocations or radicals, can trigger subsequent skeletal reorganizations to yield more stable products.
For instance, if a carbocation were to form at the C2 position of the azetidine ring (for example, through a Lewis acid-mediated process with SN1 character), the adjacent cyclopropyl group could undergo a characteristic rearrangement. The cyclopropylmethyl cation is known to rearrange rapidly to the cyclobutyl or homoallyl cation. This rearrangement would lead to the formation of new ring systems or acyclic products, expanding the synthetic utility of the this compound scaffold.
Stevens Rearrangement of Azetidinium Ions
The Stevens rearrangement is a classic organic reaction that involves the 1,2-migration of a group on an ammonium (B1175870) ylide, typically formed by the deprotonation of a quaternary ammonium salt with a strong base. wikipedia.org This rearrangement provides a powerful method for carbon-carbon bond formation and ring expansion. In the context of the this compound scaffold, the corresponding azetidinium ion can undergo a Stevens rearrangement to yield substituted pyrrolidines.
The reaction is initiated by the formation of an azetidinium ylide. The key step in the mechanism of the Stevens rearrangement is the generation of this ylide intermediate from the corresponding ammonium salt in the presence of a strong base. wikipedia.org The subsequent rearrangement can proceed through different mechanistic pathways, including a concerted process or a stepwise mechanism involving the formation of a diradical pair or a cation-anion pair within a solvent cage. wikipedia.orgresearchgate.net The observation of retention of configuration at the migrating center often points towards a mechanism involving a tightly associated radical or ion pair. wikipedia.org
For the 2-cyclopropyl-2-methylazetidinium ion, the rearrangement would likely involve the migration of one of the groups attached to the exocyclic carbon of the ylide to the adjacent carbon atom of the azetidine ring. This process would result in the expansion of the four-membered azetidine ring to a five-membered pyrrolidine (B122466) ring. The presence of the cyclopropyl group introduces an additional element of strain, which could influence the regioselectivity and stereoselectivity of the rearrangement. While the general mechanism of the Stevens rearrangement of azetidinium ylides to form expanded ring systems like pyrrolidines is established, specific studies on ylides derived from 3-methylene-azetidines have shown efficient ring-expansion to quaternary proline derivatives. ntu.edu.sg
A proposed pathway for the Stevens rearrangement of a 2-cyclopropyl-2-methylazetidinium ylide is depicted below:
Scheme 1: Proposed Stevens Rearrangement of a 2-Cyclopropyl-2-methylazetidinium Ylide
Specific experimental data on the Stevens rearrangement of the 2-cyclopropyl-2-methylazetidinium ion is not extensively documented in the reviewed literature, thus the following table represents plausible products based on the general understanding of the reaction.
| Starting Material | Base | Plausible Product |
| N-Benzyl-N-methyl-2-cyclopropyl-2-methylazetidinium bromide | n-BuLi | 1-Benzyl-2-cyclopropyl-2,3-dimethylpyrrolidine |
| N,N-Dimethyl-2-cyclopropyl-2-methylazetidinium iodide | NaNH2 | 1,2-Dimethyl-2-cyclopropyl-3-methylpyrrolidine |
Cloke-Wilson Rearrangement and Analogous Cyclopropane-Derived Rearrangements
The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropyl ketones, imines, or carboxaldehydes into dihydrofurans, dihydropyrroles, or other five-membered heterocycles, respectively. wikipedia.orgrsc.org This rearrangement is driven by the release of ring strain from the three-membered cyclopropane ring. For the this compound scaffold, an analogous rearrangement could be envisioned starting from an N-activated or imine derivative, leading to the formation of a pyrrolidine-containing fused ring system.
The classical Cloke-Wilson rearrangement involves the cleavage of a carbon-carbon bond of the cyclopropane ring followed by ring closure to form a more stable five-membered ring. rsc.org This process can be promoted by heat or by the use of catalysts. The reaction of cyclopropyl substituted ketones with ammonium chloride upon heating has been shown to produce dihydropyrroles. rsc.org Similarly, cyclopropyl carboxaldehyde can rearrange to dihydrofuran at high temperatures. rsc.org
In a potential application to the this compound system, the azetidine nitrogen could be part of an imine functionality derived from the cyclopropyl group. Upon activation, this cyclopropyl imine could undergo a Cloke-Wilson type rearrangement. The mechanism would likely involve the opening of the cyclopropane ring to form a zwitterionic or diradical intermediate, which then cyclizes to form a five-membered dihydropyrrole fused to or substituted on the original azetidine ring, which might undergo subsequent rearrangement. The use of transition metal catalysts, such as those based on palladium, has been shown to facilitate the isomerization of alkylidene cyclopropyl ketones to furnish tetrasubstituted furans. rsc.org
Table 2: Potential Substrates and Products for a Cloke-Wilson Type Rearrangement
| Substrate | Conditions | Plausible Product |
| Imine of 2-formyl-1-benzyl-2-methylazetidine | Heat or Lewis Acid | Fused dihydropyrrole derivative |
| N-(2-cyclopropyl-2-methylazetidin-2-yl)methylene)aniline | PdCl2(MeCN)2 | Substituted pyrrolidine derivative |
Copper(I)-Catalyzed 2,3-Rearrangements
researchgate.netwikipedia.org-Sigmatropic rearrangements are pericyclic reactions that involve the migration of a substituent from one atom of an allylic system to the third atom. wikipedia.org When the migrating group is attached to a heteroatom adjacent to the allylic system, such as in allylic amine oxides or ammonium ylides, the reaction is known as a researchgate.netwikipedia.org-Sommelet-Hauser rearrangement. wikipedia.orgwikipedia.org Copper(I) catalysts have been shown to promote various types of rearrangements, including those of ylides. researchgate.net
For the this compound scaffold, the formation of a quaternary ammonium salt with an allylic group on the nitrogen atom could set the stage for a researchgate.netwikipedia.org-sigmatropic rearrangement. Upon deprotonation to form the corresponding ylide, a copper(I) catalyst could facilitate the rearrangement. The mechanism would involve a concerted, five-membered cyclic transition state. wikipedia.org
This rearrangement would lead to the formation of a new carbon-carbon bond and the transfer of the allyl group from the nitrogen atom to an adjacent carbon atom of the azetidine ring. The stereoselectivity of researchgate.netwikipedia.org-sigmatropic rearrangements can be high, with a preference for the formation of the E-alkene product. wikipedia.org While copper(II) acetate (B1210297) has been shown to catalyze molecular rearrangements of arylhydrazones of 3-benzoylazoles, nih.gov specific examples of copper(I)-catalyzed researchgate.netwikipedia.org-rearrangements involving this compound are not prevalent in the literature. However, the general principles of such rearrangements suggest a viable pathway for the functionalization of this scaffold.
Functionalization and Derivatization Reactions at the Azetidine Core
The azetidine ring in the this compound scaffold is amenable to a variety of functionalization and derivatization reactions. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
α-Arylation of Azetidines
The α-arylation of azetidines, specifically at the carbon atom bearing the cyclopropyl and methyl groups, represents a synthetic challenge due to the steric hindrance around this quaternary center. However, palladium-catalyzed α-arylation reactions have emerged as powerful tools for the formation of carbon-carbon bonds at the α-position of carbonyl compounds and related substrates. researchgate.net Recent advances have demonstrated the α-arylation of sterically hindered β-substituted cyclopropyl nitriles using a NiXantphos/palladium catalyst system. researchgate.net
While direct α-arylation of this compound has not been explicitly described, related palladium-catalyzed C(sp³)–H arylation has been achieved on more complex triterpenoid (B12794562) structures containing an azetidine ring, albeit not at a quaternary center. nih.gov The development of a successful α-arylation protocol for this compound would likely require the use of a directing group to facilitate the C-H activation step or the generation of an enolate equivalent.
Table 3: Potential Conditions for α-Arylation of an Activated Azetidine Derivative
| Azetidine Derivative | Arylating Agent | Catalyst System | Plausible Product |
| N-Pivaloyl-2-cyclopropyl-2-methylazetidine | 4-Bromotoluene | Pd(OAc)2 / NiXantphos, NaOtBu | N-Pivaloyl-2-cyclopropyl-2-methyl-3-(p-tolyl)azetidine |
| 2-Cyano-2-cyclopropyl-1-benzylazetidine | Phenylboronic acid | Pd2(dba)3 / SPhos, K3PO4 | 2-Cyano-2-cyclopropyl-1-benzyl-2-phenylazetidine |
N-Arylation and N-Derivatization Strategies
The nitrogen atom of the azetidine ring is a key site for functionalization. N-Arylation, in particular, is a valuable transformation for the synthesis of compounds with potential applications in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of C-N bonds. wikipedia.orgmdpi.com This reaction is tolerant of a wide range of functional groups and has been successfully applied to the N-arylation of various amines, including azetidines. researchgate.netrsc.org
The N-arylation of this compound can be achieved by reacting it with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.orgnih.gov The choice of ligand is often crucial for achieving high yields, with bulky, electron-rich phosphines such as BippyPhos showing broad applicability. nih.gov One-pot procedures involving the ring-opening of azabicyclobutanes followed by Buchwald-Hartwig coupling have also been developed for the synthesis of 1,3-bisfunctionalized azetidines. researchgate.net
Table 4: Representative Buchwald-Hartwig N-Arylation of this compound
| Aryl Halide | Ligand | Base | Solvent | Yield (%) |
| 4-Chlorotoluene | BippyPhos | NaOtBu | Toluene | Good to Excellent |
| 1-Bromo-4-methoxybenzene | Xantphos | Cs2CO3 | Dioxane | Good |
| 2-Bromopyridine | BrettPhos | K3PO4 | t-Amyl alcohol | Moderate to Good |
Yields are estimated based on reported reactions with similar substrates. wikipedia.orgmdpi.com
Aza-Michael Addition for Azetidine Amino Acid Derivatives
The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental C-N bond-forming reaction. nih.gov This reaction can be employed to synthesize β-amino acid derivatives. In the context of the this compound scaffold, the secondary amine of the azetidine ring can act as a nucleophile in an aza-Michael reaction with α,β-unsaturated esters or other Michael acceptors.
This reaction provides a straightforward route to novel azetidine-containing amino acid derivatives. The reaction is often carried out under mild conditions, sometimes catalyzed by a base or a Lewis acid. ntu.edu.sgmdpi.com The addition of cyclic amines to methyl acrylate, for instance, can be facilitated by a non-nucleophilic base like DBU. mdpi.com The resulting products, bearing both an azetidine ring and an amino acid-like side chain, are of interest as constrained scaffolds in medicinal chemistry and peptide science. The reaction of various NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate has been shown to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com A similar reactivity can be expected when this compound is used as the nucleophile.
Table 5: Aza-Michael Addition of this compound to Michael Acceptors
| Michael Acceptor | Catalyst/Conditions | Product |
| Methyl acrylate | DBU, Acetonitrile, 65 °C | Methyl 3-(2-cyclopropyl-2-methylazetidin-1-yl)propanoate |
| Acrylonitrile | Neat, room temp. | 3-(2-cyclopropyl-2-methylazetidin-1-yl)propanenitrile |
| N-Phenylmaleimide | Acetic acid, reflux | 3-(2-cyclopropyl-2-methylazetidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Role of the Cyclopropyl Group in Reaction Pathways of this compound
The presence of a cyclopropyl group at the C2 position of an azetidine ring, as seen in the this compound scaffold, introduces unique electronic and steric properties that can significantly influence the molecule's reactivity. The inherent ring strain and the pseudo-unsaturated character of the cyclopropane ring can lead to distinct mechanistic pathways, particularly affecting the stability of the azetidine ring and its susceptibility to ring-opening or rearrangement reactions.
Cyclopropyl Conjugation and Electronic Effects on Azetidine Reactivity
The cyclopropyl group is well-documented to exhibit electronic properties that resemble those of a double bond, allowing it to engage in conjugation with adjacent carbocations or π-systems. This "pseudo-π" character arises from the high p-character of the C-C bonds within the three-membered ring. When attached to the C2 position of the azetidine ring, the cyclopropyl group can exert notable electronic effects on the reactivity of the heterocycle.
The reactivity of azetidines is largely governed by their considerable ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. beilstein-journals.org This strain makes the azetidine ring susceptible to cleavage. The electronic nature of substituents at the C2 position plays a crucial role in modulating this reactivity. Electron-donating groups can destabilize the ring and facilitate ring-opening by stabilizing a positive charge that develops on the adjacent carbon during C-N bond cleavage. While specific studies on this compound are not extensively documented, the known electron-donating ability of the cyclopropyl group suggests it would activate the azetidine ring towards cleavage. This effect is analogous to how electron-rich aryl groups at the C4 position of a β-lactam can favor rearrangement upon reduction. acs.org
In a general sense, the conjugative ability of the cyclopropyl group can stabilize a partial positive charge on the C2 carbon of the azetidine. This stabilization would lower the activation energy for reactions involving the cleavage of the C2-N bond, making the compound more reactive towards nucleophiles or acidic conditions that promote ring-opening.
Table 1: Comparison of Ring Strain in Cyclic Amines
| Compound | Ring Size | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | ~27.7 |
| Azetidine | 4 | ~25.4 |
| Pyrrolidine | 5 | ~5.4 |
| Piperidine | 6 | ~0 |
This table illustrates the significant ring strain of the azetidine core, which is a primary driver of its reactivity. Data sourced from general chemical literature on heterocyclic compounds. beilstein-journals.org
Participation of the Cyclopropyl Group in Ring-Opening or Rearrangement Processes
The cyclopropyl group in the this compound scaffold is not merely a passive electronic influencer; it can actively participate in the reaction mechanism, particularly in processes involving cationic intermediates. The formation of an azetidinium ion, through N-protonation or N-alkylation, can trigger rearrangements where the cyclopropyl group is directly involved.
One plausible pathway involves the ring-opening of the azetidine to form a tertiary carbocation at the C2 position. This carbocation would be adjacent to the cyclopropyl group, setting the stage for a characteristic cyclopropylcarbinyl cation rearrangement. In such a rearrangement, the cyclopropyl ring itself can open, leading to the formation of a larger ring system. For instance, the cleavage of the azetidine C2-N bond, promoted by a Lewis acid or protonation, could lead to a cyclopropylcarbinyl-type cation, which is known to exist in equilibrium with homoallyl and cyclobutyl cations. This could result in the formation of various rearranged products, such as substituted pyrrolidines or piperidines.
While direct experimental evidence for this compound is limited, studies on related cyclopropyl-substituted nitrogen-containing intermediates, such as nitrenium ions, provide valuable insights. For example, the photolysis of N-aminopyridinium ions to generate cyclopropyl-substituted nitrenium ions has been shown to result in cyclopropyl ring expansion to form azetium ions. chemrxiv.orgchemrxiv.orgnih.gov This demonstrates the propensity of the cyclopropyl group to participate in the formation of four-membered nitrogen-containing rings. In the context of a pre-existing azetidine, the strain of the cyclopropyl ring could be released through rearrangement upon activation of the azetidine ring.
A proposed mechanism for the rearrangement of this compound under acidic conditions could involve the following steps:
Protonation of the azetidine nitrogen to form an azetidinium ion.
Cleavage of the C2-N bond to generate a tertiary carbocation stabilized by the adjacent cyclopropyl and methyl groups.
Rearrangement of the cyclopropylcarbinyl cation, potentially leading to ring-expanded products.
Table 2: Potential Rearrangement Products from Cyclopropylcarbinyl Cation Intermediates
| Intermediate | Rearrangement Type | Potential Product Scaffold |
| Cyclopropylcarbinyl Cation | Ring Expansion | Cyclobutyl-containing amine |
| Cyclopropylcarbinyl Cation | Ring Opening | Homoallylic amine |
This table outlines hypothetical rearrangement pathways based on the established chemistry of cyclopropylcarbinyl cations.
Stereochemical Control and Asymmetric Synthesis of 2 Cyclopropyl 2 Methylazetidine Derivatives
Diastereoselectivity in Azetidine (B1206935) Ring Construction
The construction of the azetidine ring with a specific diastereomeric outcome is a critical step in the synthesis of 2,2-disubstituted azetidines. Various methods have been developed to control the relative stereochemistry of substituents on the azetidine ring.
One of the most effective strategies for achieving high diastereoselectivity is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. sigmaaldrich.comwikipedia.org For the synthesis of 2-substituted azetidines, chiral tert-butanesulfinamide has proven to be a versatile auxiliary. nih.govnih.govresearchgate.net In a general approach, a chiral N-tert-butanesulfinyl imine can be reacted with an organometallic reagent. The bulky tert-butanesulfinyl group effectively shields one face of the imine, leading to a diastereoselective addition of the nucleophile. researchgate.net This methodology can be applied to the synthesis of 2-cyclopropyl-2-methylazetidine (B6260329), for instance, by the addition of a cyclopropyl (B3062369) Grignard reagent to a chiral N-tert-butanesulfinyl imine derived from 2-propanone. Subsequent intramolecular cyclization would then yield the desired azetidine with a high degree of diastereocontrol.
Another approach to achieve diastereoselectivity is through [2+2] cycloaddition reactions . The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can produce azetidines. The diastereoselectivity of this reaction can be influenced by the nature of the reactants and the reaction conditions. For instance, certain cycloadditions show a strong preference for the formation of cis-disubstituted azetidines. acs.org
The following table summarizes some diastereoselective methods applicable to the synthesis of substituted azetidines:
| Reaction Type | Key Feature | Typical Diastereomeric Ratio (d.r.) |
| Chiral Auxiliary Addition | Use of N-tert-butanesulfinyl imines | Up to >95:5 |
| [2+2] Cycloaddition | Preference for cis or trans isomers depending on catalysts and substrates | Can be highly selective (>20:1 for some metal-catalyzed reactions) |
| Iodine-Mediated Cyclization | Formation of cis-2,4-disubstituted azetidines | Highly selective for the cis isomer |
It is important to note that the diastereoselectivity of these reactions can be highly dependent on the specific substrates, reagents, and reaction conditions employed.
Enantioselective Methodologies for Chiral Azetidines
The synthesis of a single enantiomer of this compound, such as the (2S)- or (2R)-isomer, requires the use of enantioselective methods. The existence of specific enantiomers like (2S)-1-cyclopropyl-2-methylazetidine is confirmed in chemical databases, highlighting the relevance of their stereospecific synthesis. nih.gov
A powerful and general approach for the synthesis of enantioenriched C2-substituted azetidines involves the use of chiral tert-butanesulfinamides . nih.govnih.gov This method allows for a three-step synthesis starting from achiral materials. The condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide generates a chiral sulfinimine. The subsequent addition of an organometallic reagent, such as a cyclopropyl Grignard reagent, proceeds with high diastereoselectivity. Intramolecular cyclization then affords the N-sulfinyl-azetidine, and the chiral auxiliary can be cleaved to yield the enantioenriched azetidine. The choice of the (R)- or (S)-enantiomer of the sulfinamide determines the stereochemistry of the final product.
Asymmetric cyclopropanation represents another key strategy. Chiral catalysts can be employed to mediate the cyclopropanation of an appropriate alkene precursor, thereby establishing the stereochemistry of the cyclopropyl group which can then be incorporated into the azetidine ring. Alternatively, a temporary stereocenter approach can be utilized where a chiral auxiliary is used to direct a diastereoselective cyclopropanation, followed by removal of the auxiliary. rsc.org
Ruthenium-catalyzed asymmetric hydrogenation of a suitable precursor, such as a 2-cyclopropyl-2-methyl-2H-azete, could also provide an enantioselective route to the desired saturated azetidine. This strategy has been successfully applied in the synthesis of other chiral cyclopropyl-containing compounds. nih.gov
The following table highlights some enantioselective methods that could be adapted for the synthesis of chiral this compound:
| Methodology | Chiral Source | Typical Enantiomeric Excess (e.e.) |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | >95% |
| Asymmetric Catalysis | Chiral Rhodium or Copper complexes for cyclopropanation | Up to 99% |
| Asymmetric Hydrogenation | Chiral Ruthenium catalysts | >95% |
Control of Stereochemistry at the Cyclopropyl and Methyl-Substituted Azetidine Positions
Controlling the absolute stereochemistry at the C2 position, which bears both a cyclopropyl and a methyl group, is the most significant challenge in the synthesis of this compound. This requires a method that can effectively differentiate between these two small alkyl substituents.
A plausible strategy involves the use of a chiral auxiliary in conjunction with a sequential addition of the two groups. For instance, one could envision the reaction of a chiral N-tert-butanesulfinyl imine derived from acetone (B3395972) with a cyclopropyl organometallic reagent. The stereoselectivity of this addition would be directed by the chiral auxiliary. Subsequent intramolecular cyclization would then furnish the chiral this compound.
Alternatively, a [2+2] photocycloaddition using a chiral catalyst or a chiral substrate could be employed. The reaction of an imine with a chiral cyclopropyl-substituted alkene, or the use of a chiral Lewis acid to catalyze the cycloaddition, could potentially control the stereochemistry at the newly formed stereocenter.
The development of modular synthetic platforms for three-dimensional fragment-based drug discovery has led to the synthesis of complex spiro-fused cyclopropyl azetidines with high diastereoselectivity. acs.org These methods, which often involve boronate rearrangements, could potentially be adapted for the synthesis of 2,2-disubstituted azetidines with control over the stereocenter.
Retention and Inversion of Configuration During Azetidine Transformations
The stereochemical outcome of reactions involving the pre-existing stereocenter in a chiral this compound derivative is crucial for further functionalization. The two main stereochemical pathways are retention and inversion of configuration.
Retention of configuration is observed in reactions where the stereocenter is not directly involved in bond breaking or formation, or when the reaction mechanism proceeds through a front-side attack. A notable example is the reduction of a C2-substituted azetidin-2-one (B1220530) (a β-lactam) to the corresponding azetidine. This reduction, typically carried out with reagents like diborane (B8814927) or lithium aluminum hydride, proceeds with retention of the stereochemistry at the C2 position. acs.org
Computational and Theoretical Chemistry of 2 Cyclopropyl 2 Methylazetidine and Azetidine Systems
Quantum Chemical Calculations on Azetidine (B1206935) Derivatives
Quantum chemical calculations have become an indispensable tool for investigating the properties of azetidine derivatives. researchgate.net These methods allow for the detailed exploration of molecular geometries, electronic structures, and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) has been widely applied to study azetidine ring systems due to its balance of computational cost and accuracy. researchgate.netresearch-advances.org DFT calculations are instrumental in predicting the geometries, vibrational frequencies, and electronic properties of various azetidine derivatives. nih.gov For instance, DFT has been used to understand the regioselectivity of ring-opening reactions in substituted azetidiniums, providing insights that align with experimental observations. researchgate.net
Studies on different azetidine derivatives have demonstrated the utility of DFT in elucidating structural and electronic properties. researchgate.netcnr.it For example, research on azetidinones derived from dapsone (B1669823) utilized DFT to establish quantitative structure-activity relationships (QSAR). research-advances.org Furthermore, DFT calculations have supported the experimental findings on the geometry of metal complexes involving azetidine derivatives. researchgate.net The B3LYP functional, often paired with various basis sets, is a popular choice for these studies, offering reliable predictions of molecular properties. researchgate.netsrce.hr
Recent advancements have also seen the application of DFT in combination with high-throughput screening to analyze large libraries of ligands, including those containing azetidine motifs, to predict their performance in catalytic reactions. acs.org Time-dependent DFT (TD-DFT) has also been employed to simulate the electronic absorption spectra of complex molecules, which can include azetidine moieties. nih.gov
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying azetidine conformations and energetics. dtic.milaps.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are crucial for obtaining accurate conformational energy profiles and understanding the subtle energetic differences between various conformers. mdpi.comnih.gov
For complex molecules, a common strategy involves geometry optimization using a less computationally expensive method, followed by single-point energy calculations with a high-level ab initio method. mdpi.com For example, CCSD(T) calculations are often used to refine energies for structures optimized at the DFT or MP2 level. dtic.mil This approach has been successfully applied to determine the decomposition pathways of energetic materials containing azetidine rings, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ). dtic.mil
The choice of basis set is critical for the accuracy of ab initio calculations, with triple-zeta valence quality basis sets like 6-311+G(2df,2pd) often employed for reliable results. researchgate.net High-level ab initio calculations are also essential for constructing accurate potential energy surfaces for use in molecular dynamics simulations of reactions involving azetidine derivatives. dtic.mil
Analysis of Ring Strain Energy in Azetidine Systems
The reactivity and properties of azetidines are significantly influenced by their inherent ring strain. researchgate.netrsc.org The strain energy of azetidine is considerable, making it a key factor in its chemical behavior. researchgate.net
A common theoretical approach to quantify ring strain is through the use of isodesmic, homodesmotic, and hyperhomodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in calculations. uni-muenchen.de
Isodesmic reactions conserve the number of bonds of each formal type.
Homodesmotic reactions provide a more refined approach by also preserving the hybridization state of the atoms and the number of C-H bonds of a given type (e.g., CH3, CH2, CH). researchgate.net
Hyperhomodesmotic reactions add a further constraint by conserving the nature of the immediate neighbor atoms. nih.gov
These methods have been successfully used to calculate the strain energies of various cyclic compounds, including azetidines and other small rings. researchgate.netresearchgate.net The calculated strain energy from these reactions provides a quantitative measure of the energetic penalty associated with the cyclic structure compared to an analogous acyclic, "strain-free" reference molecule.
The introduction of substituents on the azetidine ring can significantly alter its ring strain. While specific computational studies on 2-cyclopropyl-2-methylazetidine (B6260329) are not extensively documented in the provided search results, general principles can be inferred.
Electronic Structure and Stability of Azetidine Derivatives
The electronic structure of azetidine derivatives is fundamental to their stability and reactivity. researchgate.netnih.gov Computational methods are employed to analyze various electronic properties.
Computational analyses often involve the examination of molecular orbitals, charge distributions, and molecular electrostatic potentials to understand how substituents modulate the electronic properties and, consequently, the chemical behavior of the azetidine ring. cuny.edu These theoretical insights are crucial for designing stable and functionally optimized azetidine-containing molecules for various applications. nih.gov
Frontier Molecular Orbital (FMO) Theory in Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the feasibility and outcome of chemical reactions. wikipedia.orgnih.govyoutube.com This theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO is a critical indicator of reactivity; a smaller gap generally signifies a more facile reaction. nih.gov
In the context of azetidine synthesis, particularly through photocatalyzed reactions, FMO theory has been instrumental. thescience.devmit.edu For instance, in the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine, the success of the reaction is highly dependent on the frontier orbital energy match between the reactants. rsc.orgnih.govrsc.orgresearchgate.net Computational models based on Density Functional Theory (DFT) can calculate the HOMO and LUMO energies of various alkenes and imine precursors, such as oximes. thescience.devmit.edu These calculations allow chemists to predict which reactant pairs are likely to undergo a successful cycloaddition to form an azetidine. thescience.devmit.edu
Researchers have successfully used DFT to calculate the frontier orbital energies for numerous alkenes and oximes, enabling the prediction of reactivity for various combinations. thescience.devmit.edu This predictive power allows for the pre-screening of substrates, saving significant time and resources compared to a trial-and-error experimental approach. mit.edu Furthermore, computational models can also assess factors that influence reaction yield, such as the availability of carbon atoms in the oxime for the reaction. thescience.devmit.edu The matching of frontier molecular orbital energies between the alkene and the acyclic oxime has been shown to be crucial for enabling visible light-mediated aza Paternò-Büchi reactions through triplet energy transfer catalysis. nih.gov
Intramolecular Interactions and Conformational Analysis
The conformation of the azetidine ring and its substituents, including the cyclopropyl (B3062369) and methyl groups in this compound, is crucial in determining its stability and reactivity. Computational methods are employed to analyze the various possible conformations and the intramolecular interactions that stabilize them.
Theoretical studies on azetidine and its derivatives often utilize methods like B3LYP/6-311++G(d,p) calculations to predict molecular properties. nih.gov For instance, studies on protonated azetidine rings have explored their potential to form dihydrogen bonds with other molecules. nih.gov These calculations help in understanding the non-covalent interactions that can influence the molecule's behavior in different chemical environments.
The puckering of the four-membered ring is a key conformational feature of azetidines. The ring is not planar and can exist in different puckered conformations. The substituents on the ring significantly influence the preferred conformation. For this compound, the steric and electronic interactions between the cyclopropyl and methyl groups, as well as their interactions with the rest of the ring, would dictate the most stable geometry. These conformational preferences can, in turn, affect the molecule's reactivity by influencing the accessibility of the nitrogen lone pair and the strain energy of the ring.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of reactions involving azetidines. rsc.orgresearchgate.netnih.govacs.orgnih.gov It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing a step-by-step understanding of how reactants are converted to products.
For example, in the synthesis of vinyl azetidines from allenamides, computational evidence supports a mechanism involving two sequential energy transfers, an intramolecular 1,5-hydrogen atom transfer (HAT), and subsequent radical recombination to form the azetidine ring. acs.org Similarly, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, calculations have shown that the transition state leading to the azetidine is energetically favored over the formation of a five-membered pyrrolidine (B122466) ring, consistent with experimental observations. frontiersin.org
Energy Barrier Calculations for Ring Opening and Other Transformations
The ring strain inherent in the four-membered azetidine ring makes it susceptible to ring-opening reactions. rsc.orgrsc.org Computational chemistry provides a quantitative measure of the energy barriers associated with these transformations, offering insights into the reaction kinetics and the factors that can influence them.
Activation energy barriers for the nucleophilic ring-opening of aziridines, a related three-membered heterocycle, have been shown to be significantly lowered by the introduction of electron-withdrawing substituents on the nitrogen atom. nih.gov Similar principles apply to azetidines, where computational studies can predict the effect of different substituents on the ease of ring opening. For instance, the activation energy for the ring-opening of 1,3,3-trimethylazetidine has been computationally determined. rsc.org
The mechanism of ring-opening can be elucidated through these calculations. For example, in the Lewis acid-promoted ring opening of azetidines, the reaction is proposed to proceed via acid-promoted activation of the nitrogen atom, leading to a carbocationic intermediate that is then attacked by a nucleophile. rsc.org Computational modeling can validate such proposed mechanisms by calculating the energies of the intermediates and transition states involved.
Stereodifferentiation in Photoinduced Reactions
Photoinduced reactions, such as the aza Paternò-Büchi reaction, often lead to the formation of stereoisomers. researchgate.net Computational modeling is crucial for understanding and predicting the stereochemical outcome of these reactions.
In the context of the aza Paternò-Büchi reaction, computational studies have been used to rationalize the observed stereoselectivity. acs.org The stereochemical outcome can be dependent on the configuration of the starting imine and the approach (exo or endo) of the reactants. acs.org For example, in the enantioselective ring-opening of azetidines catalyzed by hydrogen-bond donors, computational analysis of the transition states helps to explain the origin of enantioinduction. acs.org By modeling the non-covalent interactions, such as cation-π interactions, between the catalyst and the substrate in the transition state, researchers can understand why one enantiomer is formed preferentially over the other. acs.org
Furthermore, computational investigations into the photocycloaddition of aromatic oximes with alkenes have suggested that electron-withdrawing substituents on the aryl ring of the oxime are essential for prolonging the lifetime of the singlet excited state, which allows for the desired reactivity and influences the regioselectivity of the reaction. rsc.org
Advanced Spectroscopic Characterization of 2 Cyclopropyl 2 Methylazetidine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are cornerstones of structural analysis. medwinpublishers.comjmchemsci.com The ¹H NMR spectrum of 2-Cyclopropyl-2-methylazetidine (B6260329) is expected to show distinct signals for the methyl, cyclopropyl (B3062369), and azetidine (B1206935) ring protons. The methyl group would appear as a singlet, while the cyclopropyl protons would exhibit complex multiplets due to geminal and vicinal coupling. The protons on the azetidine ring at positions 3 and 4 would likely appear as multiplets, influenced by coupling to each other and, in the case of the C4 protons, the N-H proton.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the quaternary carbon at the 2-position, the methyl carbon, the carbons of the cyclopropyl ring, and the two methylene (B1212753) carbons of the azetidine ring. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the quaternary carbon (C2) directly attached to the nitrogen atom is expected to be significantly deshielded. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |
| C2-CH₃ | ~1.1-1.3 (singlet) | ~20-28 | Shielded aliphatic environment. |
| Cyclopropyl-CH | ~0.8-1.2 (multiplet) | ~15-25 | Unique upfield shift characteristic of cyclopropyl groups. |
| Cyclopropyl-CH₂ | ~0.2-0.7 (multiplets) | ~5-15 | Highly shielded due to ring strain. |
| Azetidine-C3H₂ | ~1.8-2.2 (multiplet) | ~30-40 | Methylene group adjacent to a quaternary center. |
| Azetidine-C4H₂ | ~3.0-3.5 (multiplet) | ~45-55 | Methylene group attached to nitrogen. |
| Azetidine-C2 | N/A | ~65-75 | Quaternary carbon attached to nitrogen, expected to be deshielded. |
| Azetidine-NH | ~1.5-2.5 (broad singlet) | N/A | Chemical shift can vary with solvent and concentration. |
Predicted values are estimates based on data for analogous structures like 2-methylazetidine, cyclopropyl methyl ketone, and other substituted azetidines. nih.govchemicalbook.comchemicalbook.com
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atom. acs.orgacs.org For this compound, the ¹⁵N chemical shift would confirm the presence of a saturated four-membered heterocyclic amine. The chemical shift for azetidines typically falls in a specific range, which is distinct from other nitrogen-containing functional groups like amides, nitriles, or nitro groups. science-and-fun.de The value is influenced by factors such as ring strain and the nature of substituents on the nitrogen and adjacent carbons. acs.org Compared to less strained rings like piperidine, the nitrogen in azetidine is generally more shielded. acs.org
Table 2: Typical ¹⁵N NMR Chemical Shift Ranges
| Nitrogen Type | Typical Chemical Shift Range (ppm, rel. to CH₃NO₂) * |
| Tertiary Aliphatic Amines | +10 to +100 |
| Azetidines | -10 to +40 |
| Aziridines | -10 to +10 |
| Pyrrolidines/Piperidines | +20 to +70 |
| Amides | +95 to +140 |
*Chemical shifts can vary based on specific molecular structure and solvent. science-and-fun.de
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex structures.
From the methyl protons (C2-CH ₃) to the quaternary carbon (C2) and the methyl carbon itself.
From the cyclopropyl protons to the quaternary carbon (C2).
From the azetidine C3 protons to C2 and C4.
From the azetidine C4 protons to C3 and C2. These correlations provide a definitive map of the carbon skeleton. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While this compound is achiral, NOESY can confirm spatial proximities, for example, between the methyl group protons and the protons on the cyclopropyl ring, helping to define the molecule's preferred conformation in solution. For chiral analogues, NOESY is indispensable for determining relative stereochemistry. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 (broad) |
| C-H (Cyclopropyl) | Stretching | 3050 - 3150 (often sharp) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1100 - 1300 |
| N-H | Bending | 1550 - 1650 |
The presence of a band around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of the cyclopropyl group, distinguishing them from the aliphatic C-H stretches of the methyl and azetidine ring methylene groups, which appear below 3000 cm⁻¹. jmchemsci.comnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, revealing the molecular weight and offering clues about its structure. For this compound (C₇H₁₃N), the molecular weight is 111.19 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 111. Key fragmentation patterns could include:
Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 96.
Loss of an ethyl group ([M-29]⁺) via cleavage of the cyclopropyl ring, resulting in a peak at m/z = 82.
Alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines, leading to the opening of the azetidine ring. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. An HRMS measurement confirming the mass corresponding to the formula C₇H₁₃N would provide definitive evidence of the compound's atomic composition, distinguishing it from any isomers with the same nominal mass. medwinpublishers.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can be applied if a suitable single crystal of the compound or a derivative (e.g., a hydrochloride or tartrate salt) can be grown. nih.gov
For this compound, which is achiral, an X-ray crystal structure would provide precise and unambiguous data on:
Bond lengths and angles: Confirming the geometry of the strained azetidine and cyclopropyl rings.
Ring conformation: Detailing the degree of puckering in the four-membered azetidine ring.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding involving the N-H group.
In the case of chiral analogues of this compound, X-ray crystallography of a salt with a known chiral counter-ion would be the definitive method for determining the absolute stereochemistry of the molecule. nih.gov
Advanced Academic Applications and Research Directions of Azetidine Scaffolds
Azetidines as Building Blocks in Complex Organic Synthesis
Azetidines are versatile building blocks in organic synthesis, prized for their ability to introduce conformational rigidity and a three-dimensional character into molecules. Their utility stems from their strained ring system, which can be strategically opened or functionalized to create more complex structures.
Synthesis of Densely Functionalized Azetidines
The synthesis of azetidines with multiple substituents, particularly at the C2 position, has been a significant area of research. Such "densely functionalized" azetidines are crucial for creating complex molecular architectures. A variety of synthetic methods have been developed to access these valuable compounds.
Visible-light-mediated photocatalysis has emerged as a powerful tool for azetidine (B1206935) synthesis. For instance, intermolecular [2+2] photocycloadditions between alkenes and excited-state imines or related species provide a direct route to functionalized azetidines. researchgate.net A notable development involves the use of 2-isoxazoline-3-carboxylates as oxime precursors, which can be activated by an Iridium(III) photocatalyst via triplet energy transfer under visible light, reacting with a broad range of alkenes. rsc.org This method is significant as it avoids the use of high-energy ultraviolet light. researchgate.net
Copper-catalyzed photoredox reactions have also enabled the anti-Baldwin 4-exo-dig radical cyclization of ynamides to produce highly functionalized azetidines. nih.gov This method is notable for its ability to create azetidines with various substituents, although the presence of a radical-stabilizing group on the ynamide can be crucial for the success of the cyclization. nih.gov
Another strategy involves the rhodium-catalyzed reaction of diazo compounds. A one-pot process involving rhodium-catalyzed X-H insertion (where X is a heteroatom) and subsequent cyclization can yield 2,2-disubstituted azetidines bearing both ester and aryl groups. researchgate.net These methods highlight the ongoing efforts to develop versatile and efficient syntheses for this important class of heterocycles.
Table 1: Selected Modern Synthetic Routes to Functionalized Azetidines
| Method | Reactants | Catalyst/Conditions | Key Features |
| Intermolecular [2+2] Photocycloaddition | Alkenes, 2-Isoxazoline-3-carboxylates | Visible light, Ir(III) photocatalyst | Access to diverse functionalized azetidines under mild conditions. researchgate.netrsc.org |
| Anti-Baldwin Radical Cyclization | Ynamides | Copper-based photoredox catalyst | Forms highly substituted azetidines via a 4-exo-dig pathway. nih.gov |
| Rhodium-Catalyzed X-H Insertion/Cyclization | Diazo compounds, Amines | Rhodium catalyst | One-pot synthesis of 2,2-disubstituted azetidines. researchgate.net |
| Intramolecular Amination | Organoboronates | Not specified in abstract | Provides access to azetidines via a 1,2-metalate shift. organic-chemistry.org |
Integration into Polycyclic Systems and Spirocycles
The incorporation of the azetidine moiety into more complex polycyclic and spirocyclic systems is a growing area of interest, driven by the search for novel three-dimensional molecular scaffolds for applications in drug discovery and materials science. Spirocyclic azetidines, where the azetidine ring is fused to another ring system at a single carbon atom, are particularly noteworthy.
The synthesis of spirocyclic NH-azetidines has been achieved through a Titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers and alkyl Grignard reagents. rsc.org Additionally, a practical synthesis of 2-substituted azaspiro[3.3]heptanes has been developed, which serve as conformationally-restricted analogues of 2-substituted piperidines, a common motif in bioactive molecules. rsc.org A general approach to multifunctional spirocyclic azetidines involves a two-step sequence: the synthesis of azetidinones from cyclic carboxylic acids, followed by their reduction to the corresponding azetidines. nih.gov
Azetidine Derivatives in Materials Science Research
The unique properties of the azetidine ring, particularly its inherent strain, make it an attractive component in the design of advanced materials.
Development of Azetidine-Based Energetic Materials
The ring strain of azetidines can be harnessed to release a significant amount of energy upon decomposition, making them promising candidates for energetic materials. Research in this area has focused on incorporating nitro groups and other explosophoric functionalities onto the azetidine scaffold.
A prominent example is 1,3,3-trinitroazetidine (B1241384) (TNAZ), a powerful energetic material. nih.gov However, its practical application is limited by its high vapor pressure and cost. nih.gov More recent research has focused on designing new polycyclic energetic materials by combining the azetidine structure with other nitrogen-rich heterocycles like triazoles. nih.govbohrium.com This strategy aims to enhance properties such as density and decomposition temperature. bohrium.com The synthesis of such compounds often involves nucleophilic substitution reactions between a chlorinated precursor and a dinitroazetidine derivative. bohrium.com
Table 2: Properties of Selected Azetidine-Based Energetic Material Precursors
| Compound | Key Structural Feature | Significance |
| 1,3,3-Trinitroazetidine (TNAZ) | Three nitro groups on the azetidine ring | A well-known, powerful energetic material. nih.gov |
| 1H-3,3-Dinitroazetidine (DNAZ) | Two nitro groups at the 3-position | A precursor for the synthesis of TNAZ and other energetic materials. nih.gov |
Polymerization of Azetidines for Polyamine Synthesis
The ring-opening polymerization (ROP) of azetidines provides a route to polyamines, which have a wide range of applications. The polymerization of azetidines is less facile than that of their three-membered counterparts, aziridines, due to lower ring strain.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing azetidines. For instance, the copolymerization of 2-cyclopropyl-2-oxazoline and 2-cyclopropyl-2-oxazine, which are structurally related cyclic imino ethers, has been studied to create polymers with tunable temperature-responsive properties. magritek.com This research provides insights into the kinetic principles governing the polymerization of such monomers. magritek.com
Azetidines as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral, non-racemic azetidines are valuable tools in asymmetric synthesis, where they can be used as chiral auxiliaries or as ligands for metal catalysts to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which it can be removed. wikipedia.org
While specific applications of 2-cyclopropyl-2-methylazetidine (B6260329) in this context are not documented, the broader class of chiral azetidines has been successfully employed. For example, chiral azetidines derived from amino acids can be used to synthesize other enantiomerically pure compounds. The development of synthetic routes to chiral azetidines is therefore of significant importance. The use of chiral auxiliaries like (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one has enabled the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, demonstrating a strategy that could potentially be adapted for the synthesis of chiral cyclopropyl-substituted azetidines. rsc.org
The design of chiral ligands for asymmetric catalysis is another key application. nih.govnih.gov Chiral [2.2]paracyclophane derivatives, for example, have been used as ligands in rhodium-catalyzed asymmetric cyclopropanation reactions. nih.gov The development of novel chiral azetidine-based ligands remains an active area of research, with the potential to enable new and highly selective catalytic transformations.
Bioisosteric Replacements and Scaffold Hopping in Academic Drug Discovery Research
The rigid and three-dimensional nature of the azetidine ring has made it an attractive scaffold in modern medicinal chemistry. Its unique conformational properties and the ability to introduce specific vectors for substituent placement have led to its exploration as a bioisostere for other common cyclic and acyclic moieties in drug candidates. nih.gov Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool for optimizing drug-like properties. rsc.org
In academic drug discovery research, azetidines are increasingly utilized for bioisosteric replacement and scaffold hopping to improve physicochemical properties, enhance target engagement, and explore new chemical space. The replacement of more planar and flexible rings, such as pyrrolidines or piperidines, with the more constrained azetidine scaffold can lead to improved metabolic stability and solubility. nih.gov For instance, the substitution of a pyrazine (B50134) ring with an azetidine was shown to improve aqueous solubility and increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with successful clinical candidates.
Scaffold hopping, a more drastic approach where the core molecular architecture is changed while maintaining key pharmacophoric features, also benefits from the inclusion of azetidine motifs. The unique geometry of azetidines allows for the presentation of substituents in distinct spatial arrangements that may not be accessible with other scaffolds, potentially leading to novel interactions with biological targets and improved selectivity. nih.gov
Exploration of Azetidine Core for Enhanced Target Interaction (excluding specific biological activity)
The compact and rigid structure of the azetidine core provides a well-defined platform for positioning functional groups to interact with biological targets. The inherent strain in the four-membered ring influences bond angles and lengths, which in turn dictates the spatial orientation of substituents. rsc.orgresearchgate.net This pre-organization of substituents can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
Academic research has focused on synthesizing a diverse range of substituted azetidines to probe the structure-activity relationships of various biological targets. nih.gov By systematically modifying the substituents on the azetidine ring, researchers can map the binding pockets of proteins and optimize ligand-target interactions. For example, the introduction of substituents at the C2 and C3 positions of the azetidine ring allows for the exploration of different vectors in chemical space, which can be crucial for achieving high-potency and selective binding. acs.org The ability to create densely functionalized azetidines, including spirocyclic and fused systems, further expands the accessible chemical space for drug discovery.
Impact of Strain and Conformational Rigidity in Azetidine Analogues
The significant ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a key determinant of their chemical reactivity and conformational preferences. rsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, makes the azetidine ring susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry. rsc.orgmagtech.com.cn However, the ring is also stable enough for facile handling and incorporation into complex molecules. rsc.org
The conformational rigidity of the azetidine ring is another critical feature. Unlike more flexible five- and six-membered rings, the puckering of the azetidine ring is more restricted, leading to a more defined three-dimensional structure. This rigidity can be advantageous in drug design as it reduces the number of accessible conformations, thereby pre-organizing the molecule for binding to its target and potentially increasing binding affinity. The puckering of the azetidine ring can be influenced by the nature and stereochemistry of its substituents. Computational studies and experimental analyses, such as NMR spectroscopy, are employed to understand the conformational preferences of substituted azetidines and how these conformations influence their interaction with biological macromolecules. acs.orgnih.gov
Chemical Compound: this compound
While specific research dedicated exclusively to this compound is limited in publicly available literature, its properties and reactivity can be inferred from the extensive knowledge base on substituted azetidines. The presence of a quaternary center at the 2-position, substituted with both a methyl and a cyclopropyl (B3062369) group, presents interesting stereochemical and electronic features.
| Compound Name | Structure |
| This compound | ![]() |
Synthesis: The synthesis of 2,2-disubstituted azetidines can be challenging. General methods for the synthesis of azetidines include intramolecular cyclization of γ-amino alcohols or γ-haloamines, and [2+2] cycloadditions. rsc.orgnih.gov For a 2,2-disubstituted azetidine like this compound, a potential route could involve the reaction of a suitable precursor, such as a 1-amino-2-cyclopropyl-2-methyl-3-halopropane, under basic conditions to facilitate intramolecular cyclization. Another approach could be the functionalization of a pre-formed azetidine ring, for instance, through the reaction of an appropriate organometallic reagent with a 2-acylazetidine followed by further modifications. rsc.org
Physicochemical Properties (Inferred):
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Weight | 111.19 g/mol | Calculated from the molecular formula C7H13N. |
| Boiling Point | Estimated to be in the range of 120-150 °C | Based on boiling points of similarly substituted small cyclic amines. The presence of the cyclopropyl and methyl groups would increase it relative to unsubstituted azetidine. |
| Solubility | Likely soluble in organic solvents, with some water solubility. | The small, polar amine nature of the azetidine ring would confer some water solubility, while the alkyl and cyclopropyl groups would enhance solubility in nonpolar solvents. |
| pKa | Expected to be in the range of 10-11 for the protonated amine. | Typical for a secondary amine within a small, strained ring. The electron-donating alkyl and cyclopropyl groups may slightly increase the basicity compared to unsubstituted azetidine. nih.gov |
Spectroscopic Data (Predicted):
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key signals would include those for the methyl group (a singlet), the cyclopropyl protons (a series of multiplets), and the protons on the azetidine ring (multiplets). The chemical shifts of the azetidine ring protons would be influenced by the neighboring substituents and the ring conformation. nih.govnih.govmdpi.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the three carbons of the cyclopropyl ring, and the three carbons of the azetidine ring. The chemical shift of the quaternary carbon at the 2-position would be a key feature. nih.govnih.govmdpi.com
Thermodynamic Properties (Inferred): The presence of the strained four-membered azetidine ring and the three-membered cyclopropyl ring makes this a molecule with significant inherent strain energy. This stored energy can be a driving force for certain chemical reactions, particularly ring-opening reactions. rsc.orgresearchgate.net
Reactivity (Inferred): The reactivity of this compound would be dictated by the azetidine ring. The nitrogen atom is nucleophilic and can be readily protonated or alkylated. The strained C-N and C-C bonds of the azetidine ring are susceptible to cleavage under various conditions, such as in the presence of strong acids or certain transition metal catalysts. magtech.com.cnnih.goviitk.ac.in The presence of a quaternary center at C2 might sterically hinder some reactions at the nitrogen atom but could also influence the regioselectivity of ring-opening reactions.
Conclusion and Future Outlook in 2 Cyclopropyl 2 Methylazetidine Research
Current Challenges in Azetidine (B1206935) Chemistry and Synthetic Accessibility
The synthesis of azetidines, particularly those with substitution at the 2-position, is not without its difficulties. The primary challenge stems from the inherent ring strain of the four-membered ring, which can make ring-closing reactions thermodynamically and kinetically challenging. medwinpublishers.commedwinpublishers.com Traditional methods for azetidine synthesis often require harsh reaction conditions, which can limit functional group tolerance and lead to low yields. researchgate.net
Common synthetic hurdles in azetidine chemistry include:
Ring Strain: The high ring strain energy of the azetidine ring makes its formation from linear precursors often difficult. medwinpublishers.com
Competing Reactions: The precursors to azetidines can undergo alternative cyclization or elimination reactions, leading to the formation of undesired byproducts.
Stereocontrol: Achieving high levels of stereocontrol in the synthesis of substituted azetidines, especially those with multiple chiral centers, remains a significant challenge.
Functional Group Tolerance: Many established methods for azetidine synthesis are not compatible with a wide range of functional groups, limiting their applicability in the synthesis of complex molecules. researchgate.net
These challenges have historically limited the widespread availability and exploration of diverse azetidine scaffolds, including 2-cyclopropyl-2-methylazetidine (B6260329).
Emerging Methodologies and Research Opportunities
In response to the synthetic challenges, significant research efforts have been directed towards the development of novel and more efficient methods for constructing the azetidine ring. These emerging methodologies offer promising solutions to overcome the limitations of traditional approaches and are paving the way for the synthesis of a wider array of substituted azetidines.
Several key areas of advancement include:
Photocatalysis: The use of visible light and photocatalysts has emerged as a powerful tool for the synthesis of azetidines via [2+2] cycloadditions of imines and alkenes. researchgate.net This approach often proceeds under mild conditions, offering improved functional group tolerance.
Transition-Metal Catalysis: Transition-metal-catalyzed reactions, such as C-H activation and amination, provide novel retrosynthetic disconnections for azetidine synthesis. These methods can enable the direct formation of C-N bonds under relatively mild conditions.
Strain-Release Driven Methods: Strategies that harness the ring strain of other small rings, such as cyclopropanes, are being explored for the construction of azetidines. nih.gov
Computational Modeling: The use of computational tools to predict reaction outcomes and guide reaction optimization is becoming increasingly important in overcoming the challenges associated with azetidine synthesis.
These advancements are not only facilitating the synthesis of known azetidines but are also opening up avenues for the creation of previously inaccessible structures, including those with unique substitution patterns like this compound.
Potential for Further Exploration of this compound's Reactivity and Utility
The combination of the azetidine and cyclopropane (B1198618) rings in this compound suggests a rich and largely unexplored reactivity profile. The presence of the cyclopropyl (B3062369) group, a known bioisostere for various functional groups, also hints at its potential utility in medicinal chemistry. nih.govnih.gov
Potential Reactivity:
Ring-Opening Reactions: The inherent strain of both the azetidine and cyclopropane rings could be exploited in ring-opening reactions. Selective opening of either ring could provide access to a variety of functionalized acyclic or larger heterocyclic structures. For instance, acid- or transition-metal-catalyzed ring-opening of the cyclopropane could lead to the formation of homoallylic amines.
Rearrangements: The unique juxtaposition of the two strained rings could facilitate novel rearrangement reactions, potentially leading to the formation of more complex polycyclic systems.
Functionalization: The nitrogen atom of the azetidine ring provides a handle for further functionalization, allowing for the introduction of a wide range of substituents.
Potential Utility:
Medicinal Chemistry: The cyclopropyl group is a common motif in drug molecules, often introduced to improve metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govhyphadiscovery.com The cyclopropylmethylamine moiety, in particular, is a recognized pharmacophore. nih.gov Therefore, this compound represents a novel scaffold that could be explored for the development of new therapeutic agents.
Building Block in Organic Synthesis: As a bifunctional molecule containing two reactive ring systems, this compound could serve as a versatile building block for the synthesis of more complex molecules.
The future of research on this compound will likely focus on the development of efficient and stereoselective synthetic routes to this compound. A thorough investigation of its reactivity under various conditions will be crucial to unlock its full potential as a synthetic intermediate. Furthermore, exploring its biological activity and potential as a lead structure in drug discovery programs represents a promising avenue for future research.
Q & A
Q. What are the recommended methods for synthesizing 2-Cyclopropyl-2-methylazetidine with high purity?
Synthesis should prioritize ring-closing strategies, such as intramolecular cyclization of appropriately substituted precursors. Key steps include:
- Precursor selection : Use cyclopropyl-containing amines and ketones to enable azetidine ring formation via reductive amination or photochemical methods.
- Purification : Employ column chromatography (e.g., silica gel) followed by recrystallization in non-polar solvents (e.g., hexane/ethyl acetate).
- Characterization : Validate purity using HPLC (>98% purity threshold) and confirm structure via NMR (¹H/¹³C) and mass spectrometry (EI-MS or HRMS). For novel compounds, elemental analysis is critical to confirm molecular composition .
Q. How can researchers ensure reproducibility in the synthesis of this compound?
Q. How should researchers resolve contradictions in reported spectral data for this compound?
Contradictions in NMR or IR spectra often arise from conformational flexibility or solvent effects. Methodological solutions include:
- Variable-temperature NMR : Analyze dynamic behavior (e.g., ring puckering) to explain splitting patterns.
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict and match experimental spectra under different conditions.
- Inter-laboratory validation : Share samples with independent labs to confirm reproducibility, as emphasized in studies on analogous cyclopropane-containing compounds .
Q. What experimental designs are optimal for studying the reactivity of this compound under acidic/basic conditions?
- Kinetic studies : Use stopped-flow techniques to monitor ring-opening reactions in real time.
- pH-controlled environments : Employ buffered solutions (e.g., phosphate buffer for pH 2–12) to isolate protonation/deprotonation effects.
- Product analysis : Characterize intermediates via LC-MS/MS and quantify degradation pathways (e.g., azetidine ring cleavage vs. cyclopropane ring strain release) .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Dose-response standardization : Use uniform concentrations (e.g., 1–100 µM) across assays to minimize variability.
- Cell line validation : Test activity in multiple cell lines (e.g., HEK293, HepG2) with controlled passage numbers.
- Mechanistic follow-up : Apply knock-out models (e.g., CRISPR) or competitive binding assays to confirm target specificity, as demonstrated in studies resolving contradictions in bioactive azetidines .
Data Analysis and Ethical Considerations
Q. What statistical approaches are suitable for analyzing contradictory stability data in long-term storage studies?
- Time-resolved degradation profiles : Fit data to first-order kinetics models to calculate half-lives.
- Multivariate analysis : Use PCA (principal component analysis) to identify environmental factors (e.g., humidity, light exposure) contributing to instability .
- Ethical reporting : Disclose all raw data and outliers in supplementary materials to avoid bias, aligning with guidelines for transparent research documentation .
Q. How should researchers design experiments to investigate the compound’s potential as a chiral catalyst?
- Enantiomeric resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations via circular dichroism (CD).
- Catalytic screening : Test catalytic efficiency in asymmetric reactions (e.g., aldol condensation) with controls for solvent polarity and temperature effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

